N-(2-Hydroxyethyl)-N'-naphthalen-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a hydroxyethyl group and a naphthalenyl group attached to the thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea typically involves the reaction of naphthalen-2-yl isothiocyanate with ethanolamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds smoothly, yielding the desired product after purification by recrystallization.
Industrial Production Methods: While specific industrial production methods for N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiourea moiety can be reduced to form thiol derivatives.
Substitution: The naphthalenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted naphthalenyl derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential anticancer and antimicrobial activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of novel materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with thiol-containing enzymes, leading to inhibition of their activity. This is particularly relevant in the context of urease inhibition, where the thiourea moiety binds to the active site of the enzyme.
Pathways Involved: The inhibition of urease and other enzymes can disrupt metabolic pathways, leading to potential therapeutic effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-benzylthiourea
- N-(2-Hydroxyethyl)-N’-pyridylthiourea
Comparison:
- Uniqueness: N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets.
- Applications: While similar compounds may also exhibit enzyme inhibitory activities, the specific structure of N-(2-Hydroxyethyl)-N’-naphthalen-2-ylthiourea may offer enhanced selectivity and potency in certain applications.
Properties
CAS No. |
52266-81-6 |
---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C13H14N2OS/c16-8-7-14-13(17)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,16H,7-8H2,(H2,14,15,17) |
InChI Key |
WHEWJJXCGOXAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.